molecular formula C16H33FO8 B14191855 23-Fluoro-3,6,9,12,15,18,21-heptaoxatricosan-1-ol CAS No. 917763-55-4

23-Fluoro-3,6,9,12,15,18,21-heptaoxatricosan-1-ol

Cat. No.: B14191855
CAS No.: 917763-55-4
M. Wt: 372.43 g/mol
InChI Key: KHMCLINPSAQLCV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 23-Fluoro-3,6,9,12,15,18,21-heptaoxatricosan-1-ol typically involves the fluorination of heptaethylene glycol. The process can be carried out using various fluorinating agents under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reagents and maintain the required reaction conditions. The process is optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

23-Fluoro-3,6,9,12,15,18,21-heptaoxatricosan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various alcohols .

Scientific Research Applications

23-Fluoro-3,6,9,12,15,18,21-heptaoxatricosan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 23-Fluoro-3,6,9,12,15,18,21-heptaoxatricosan-1-ol involves its interaction with specific molecular targets and pathways. The fluorine atom can influence the compound’s reactivity and binding affinity to various biomolecules, potentially affecting biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorine atom in 23-Fluoro-3,6,9,12,15,18,21-heptaoxatricosan-1-ol imparts unique properties such as increased stability, altered reactivity, and potential biological activity, distinguishing it from its non-fluorinated and azido counterparts .

Properties

CAS No.

917763-55-4

Molecular Formula

C16H33FO8

Molecular Weight

372.43 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-(2-fluoroethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

InChI

InChI=1S/C16H33FO8/c17-1-3-19-5-7-21-9-11-23-13-15-25-16-14-24-12-10-22-8-6-20-4-2-18/h18H,1-16H2

InChI Key

KHMCLINPSAQLCV-UHFFFAOYSA-N

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCF)O

Origin of Product

United States

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